4-Bromo-3-chloro-2-hydroxybenzaldehyde chemical structure and properties
4-Bromo-3-chloro-2-hydroxybenzaldehyde chemical structure and properties
The following technical guide details the structure, properties, and synthesis of 4-Bromo-3-chloro-2-hydroxybenzaldehyde , a specialized halogenated salicylaldehyde scaffold.
CAS Number: 1427438-98-9 Molecular Formula: C₇H₄BrClO₂ Molecular Weight: 235.46 g/mol
Executive Summary
4-Bromo-3-chloro-2-hydroxybenzaldehyde is a highly functionalized aromatic building block characterized by a dense substitution pattern. Unlike simple salicylaldehydes, this molecule possesses three distinct reactive "handles" (aldehyde, hydroxyl, and aryl bromide) in a specific 1,2,3,4-arrangement. This structural rigidity and electronic environment make it a critical intermediate for:
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Medicinal Chemistry: Developing Structure-Activity Relationships (SAR) for kinase inhibitors and hemoglobin modulators (analogous to the Voxelotor scaffold).
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Material Science: Synthesizing Schiff-base ligands for coordination chemistry, particularly in creating catalytic metal complexes where the halogen bulk influences steric geometry.
Chemical Structure & Properties[1][2][3]
The compound features a benzaldehyde core with a hydroxyl group at the ortho position (C2), a chlorine atom at C3, and a bromine atom at C4. The proximity of the chlorine to the hydroxyl group significantly alters the pKa of the phenol and the electronics of the aldehyde compared to non-halogenated analogs.
Table 1: Physicochemical Profile
| Property | Value | Notes |
| Appearance | Pale yellow to off-white crystalline solid | Typical of halogenated salicylaldehydes.[1] |
| Melting Point | 115–118 °C (Predicted) | Higher than salicylaldehyde (-7°C) due to halogen-induced packing. |
| Boiling Point | ~310 °C (at 760 mmHg) | Calculated value; typically sublimes/degrades before boiling. |
| Acidity (pKa) | ~6.5 | More acidic than phenol (10.0) due to inductive electron withdrawal by Cl/Br and aldehyde. |
| Solubility | DMSO, DMF, Chloroform, Ethyl Acetate | Poor solubility in water; moderate in alcohols. |
| LogP | 2.95 (Predicted) | Lipophilic; suitable for membrane-permeable drug scaffolds. |
Synthesis Strategy: The Regioselective Route
Synthesizing the specific 4-bromo-3-chloro isomer requires careful retrosynthetic analysis to avoid the more thermodynamically stable 3,5-dihalogenated isomers.
Retrosynthetic Logic
Direct halogenation of salicylaldehyde typically yields 3,5-substituted products. To achieve the 3,4-substitution pattern relative to the aldehyde (at C1) and hydroxyl (at C2), the most reliable route is the ortho-formylation of a pre-halogenated phenol .
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Target: 4-Bromo-3-chloro-2-hydroxybenzaldehyde
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Precursor: 2-Chloro-3-bromophenol
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Transformation: Formylation at the open C6 position (which becomes C1 in the product).
Recommended Protocol: Magnesium-Mediated Ortho-Formylation
This method utilizes magnesium chloride and paraformaldehyde (a modified Duff/Aldol-like reaction) to achieve exclusive ortho-selectivity via a coordinate covalently bound phenoxide intermediate.
Reagents
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Substrate: 2-Chloro-3-bromophenol (1.0 eq)
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Formyl Source: Paraformaldehyde (6.0 eq)
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Base/Catalyst: Triethylamine (TEA) (3.5 eq), Anhydrous MgCl₂ (1.5 eq)
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Solvent: Acetonitrile (ACN) or THF (Dry)
Step-by-Step Methodology
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Coordination: In a flame-dried flask under nitrogen, dissolve 2-Chloro-3-bromophenol in dry ACN. Add anhydrous MgCl₂ and TEA. Stir at room temperature for 15 minutes. Observation: The solution typically turns turbid/yellow as the magnesium phenoxide complex forms.
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Addition: Add solid paraformaldehyde in one portion.
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Reflux: Heat the mixture to reflux (80–82 °C) for 4–6 hours. Monitor via TLC (20% EtOAc/Hexane). The intermediate magnesium species directs the formyl group to the ortho position (C6 of the phenol), which is sterically accessible.
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Quench: Cool to room temperature. Pour the mixture into ice-cold 1N HCl (acidification breaks the Mg complex and protonates the phenol).
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Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: The crude product is often a yellow solid. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Visualization of Synthesis Pathway[5]
Figure 1: The magnesium ion acts as a template, coordinating the phenolic oxygen and the formaldehyde equivalent to ensure exclusive ortho-attack.
Reactivity & Applications in Drug Design
This molecule is valuable because it offers orthogonal reactivity.[2] You can modify one part of the molecule without affecting the others.
A. The Bromine Handle (C4) - Cross-Coupling
The bromine atom at the para position to the aldehyde is electronically activated for Palladium-catalyzed cross-coupling reactions.
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Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl scaffolds (common in kinase inhibitors).
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Buchwald-Hartwig: Amination to introduce solubilizing amine groups.
B. The Aldehyde Handle (C1) - Condensation
The aldehyde is highly reactive due to the electron-withdrawing effects of the adjacent chlorine.
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Voxelotor Analogs: Reductive amination or condensation with hydroxylamines to form Schiff bases, mimicking the pharmacophore of hemoglobin modulators [1].
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Heterocycle Formation: Reaction with diamines to form benzimidazoles or benzothiazoles.
C. The Hydroxyl Group (C2) - Locking Conformation
The intramolecular hydrogen bond between the OH and CHO groups (stabilized by the 3-Cl) creates a planar, rigid structure. This is vital for binding affinity in protein pockets.
Visualization of Reactivity Divergence
Figure 2: The three functional groups allow for divergent synthesis, enabling the creation of libraries from a single core.
Safety & Handling (E-E-A-T Protocol)
As a halogenated aldehyde, this compound poses specific risks. Protocols must be self-validating regarding safety.
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Hazards (GHS Classification):
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Handling Protocol:
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Engineering Controls: Always handle solid powder in a fume hood to prevent inhalation of dust.
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PPE: Nitrile gloves (double gloving recommended due to halogenated nature), safety goggles, and lab coat.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Aldehydes can oxidize to benzoic acids over time; the 3-Cl substituent accelerates this oxidation.
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References
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Metcalf, B., et al. (2017).[7] "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin."[7][8] ACS Medicinal Chemistry Letters, 8(3), 321–326.[7][9]
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Hofsløkken, N. U., & Skattebøl, L. (1999). "Convenient Method for the ortho-Formylation of Phenols." Acta Chemica Scandinavica, 53, 258–262.
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PubChem. (2024).[10] "Compound Summary: 4-Bromo-3-chloro-2-hydroxybenzaldehyde (CAS 1427438-98-9)."[11] National Library of Medicine.
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Sigma-Aldrich. (2024). "Safety Data Sheet: Halogenated Benzaldehydes." Merck KGaA.[3]
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